molecular formula C10H14O2 B1214212 3-(4-Methoxyphenyl)propan-1-ol CAS No. 5406-18-8

3-(4-Methoxyphenyl)propan-1-ol

Cat. No. B1214212
CAS RN: 5406-18-8
M. Wt: 166.22 g/mol
InChI Key: NIIDHUCLROLCBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3-(4-Methoxyphenyl)propan-1-ol involves the reaction of (3-chloromethyl-4-hydroxyphenyl)propan-1-ones with corresponding alcohols in the presence of sodium hydrogen carbonate. This process results in compounds that have been characterized by IR, UV, and NMR spectroscopy. Such synthetic routes highlight the versatility and reactivity of the core structure in producing compounds with varied biological activities (Čižmáriková et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, has been elucidated through condensation reactions and characterized using crystallography, demonstrating the complexity and diversity of molecular frameworks that can be synthesized from 3-(4-Methoxyphenyl)propan-1-ol or its analogs (Rivera et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of compounds related to 3-(4-Methoxyphenyl)propan-1-ol has been explored through various reactions, including cyclisation processes. These reactions demonstrate the compound's ability to undergo transformations leading to cyclic structures, influenced by intermediates such as aryl radical cation and alkoxyl radical intermediates, highlighting its potential for generating structurally diverse molecules (Goosen et al., 1993).

Physical Properties Analysis

The physical properties, including crystal structure and intermolecular interactions, of compounds synthesized from 3-(4-Methoxyphenyl)propan-1-ol have been detailed through studies like X-ray crystallography. These analyses reveal the arrangement of molecules in solid-state, showcasing how structural modifications can influence the physical characteristics of the compounds (Thippeswamy et al., 2011).

Scientific Research Applications

    • Application : “3-(4-Methoxyphenyl)propan-1-ol” is an organic compound that has been researched for its promising applications in nonlinear optics (NLO) and for its biological activity .
    • Application : “3-(4-Methoxyphenyl)propan-1-ol” participates in β-alkylation of 1-phenylethanol catalyzed by RuCl2(DMSO)4 .
    • Application : This compound is used in organic synthesis .
    • Application : “3-(4-Methoxyphenyl)propan-1-ol” has been researched for its promising applications in nonlinear optics .
    • Application : This compound is used in organic synthesis .
    • Application : “3-(4-Methoxyphenyl)propan-1-ol” has been researched for its promising applications in nonlinear optics .

Safety And Hazards

3-(4-Methoxyphenyl)propan-1-ol is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled . It should be stored in a well-ventilated place, with the container kept tightly closed .

properties

IUPAC Name

3-(4-methoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIDHUCLROLCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202382
Record name 3-(4-Methoxyphenyl)propan-1-ol
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)propan-1-ol

CAS RN

5406-18-8
Record name 3-(4-Methoxyphenyl)-1-propanol
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Record name 4-Methoxybenzenepropanol
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Record name 3-(4-Methoxyphenyl)propan-1-ol
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Record name 3-(4-methoxyphenyl)propan-1-ol
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Record name 4-Methoxybenzenepropanol
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Synthesis routes and methods I

Procedure details

A solution of the 3-(4-methoxyphenyl)propionic acid in 100 ml of anhydrous ether was added dropwise to a suspension of 1.10 g of lithium aluminum hydride in 50 ml of anhydrous ether with stirring at room temperature over 20 minutes. After stirring at room temperature for 30 minutes, the mixture was refluxed for 1 hours. After cooling, water was added with ice cooling, and the mixture was made acidic by further addition of 10% hydrochloric acid and then extracted with ether. The organic layer was washed with saturated aqueous solution of sodium chloride, driven over anhydrous magnesium sulfate and concentrated under reduced pressure to give 5.06 g of 3-(4-methoxyphenyl)propanol.
Quantity
0 (± 1) mol
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1.1 g
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100 mL
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50 mL
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Synthesis routes and methods II

Procedure details

Methyl sulphonyl chloride (12.5 g, 0.11M) was added dropwise to a stirred solution of p-methoxyphenylpropanol (16.6 g, 0.10M) in dichloromethane (60 ml)/pyridine (20 ml) at 0° C. The reaction mixture was maintained at 0° C. for 12 hours, then diluted with dichloromethane (250 ml) and washed with hydrochlorid acid (5×50 ml of 5M.1-1). The solution was washed with water, dried (MgS04) and the solvent was evaporated off under reduced pressure to give 3-(4-methoxyphenyl)propan-1-ol, methane sulphonate (20 g), as a colourless crystalline solid, m.p. 41-42° C. (pentane).
Quantity
12.5 g
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16.6 g
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20 mL
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60 mL
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250 mL
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Synthesis routes and methods III

Procedure details

2.26 g (14.87 mmoles) of 3-(4-hydroxyphenyl)-1-propanol were dissolved in dry acetone (20 ml) and potassium carbonate (2.05 g, 14.87 mmoles) was added, followed by methyl iodide (MeI) (2.11 g, 14.87 mmoles). The mixture was kept at reflux in a water bath at 60-70° C. for 48 h. After that period of time, it was diluted with water and the acetone was removed at reduced pressure. Extraction was performed with diethyl ether, and the result was washed with water, dried over sodium sulphate, filtered and the solvent was evaporated in a vacuum to give an oil (2.35 g) (94.93% yield) of 3-(4-methoxyphenyl)-1-propanol.
Quantity
2.26 g
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reactant
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20 mL
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2.05 g
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2.11 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
73
Citations
E Brenna, G Fronza, C Fuganti, FG Gatti - 2010 - Wiley Online Library
2 H NMR studies and comparison with authentic labelled reference compounds prepared from the (Z)‐acetamido‐cinnamic acid 10 and from (Z)‐2‐ethoxy‐3‐(4‐methoxyphenyl)prop‐2‐…
DTA Youssef, LA Shaala, AE Altyar - Plants, 2022 - mdpi.com
Regarding our growing interest in identifying biologically active leads from Amaryllidaceous plants, the flowers of Pancratium maritimum L. (Amaryllidaceae) were investigated. …
Number of citations: 9 www.mdpi.com
K Maurent, C Vanucci-Bacqué… - Journal of Natural …, 2017 - ACS Publications
Tedarene A is a macrocyclic diaryl ether heptanoid isolated from the marine sponge Tedania ignis showing an inhibitory effect against nitric oxide production. The first total synthesis of …
Number of citations: 9 pubs.acs.org
EN Pitsinos, VI Moutsos, O Vageli - Tetrahedron letters, 2007 - Elsevier
(S)-7-Hydroxy-3-amino-3,4-dihydro-2H-1-benzopyran, a key synthetic intermediate towards the total synthesis of (+)-scyphostatin, has been prepared in >98% ee. Key synthetic steps …
Number of citations: 21 www.sciencedirect.com
R Naef, A Jaquier, A Velluz… - Perspectives in Flavor …, 2005 - Wiley Online Library
Honey is produced by honeybees (Apis mellifera), which collect nectar from flowers, digest it in their bodies, and deposit it in honeycombs, where it develops into ripe honey. We studied …
Number of citations: 105 onlinelibrary.wiley.com
CJ Zheng, CL Shao, LY Wu, M Chen, KL Wang… - Marine Drugs, 2013 - mdpi.com
One new phenylalanine derivative 4′-OMe-asperphenamate (1), along with one known phenylalanine derivative (2) and two new cytochalasins, aspochalasin A1 (3) and cytochalasin …
Number of citations: 95 www.mdpi.com
K Sung, M Lee, YJ Cheong, YK Kim… - … Synthesis & Catalysis, 2021 - Wiley Online Library
Multi N‐heterocyclic carbene(NHC)‐modified iridium catalysts were employed in the β‐alkylation of alcohols; dimerization of primary alcohols (Guerbet reaction), cross‐coupling of …
Number of citations: 9 onlinelibrary.wiley.com
G Fronza, C Fuganti, HL Schmidt… - European Food Research …, 2002 - Springer
The biosynthesis of L-tyrosine in plants by the shikimate pathway via arogenate implies that the oxygen atom in the p-position originates from D-erythrose with a $$ \delta{}^{18}{\rm O}$…
Number of citations: 28 link.springer.com
F Kuo, DK Clodfelter, NA Farid… - Journal of Labelled …, 2007 - Wiley Online Library
Although fenofibrate (1a) is commercially available and clinically effective in lowering serum triglycerides, its activity and sub‐type selectivity at the PPARα receptors are only moderate; …
J An, DN Work, C Kenyon… - The Journal of organic …, 2014 - ACS Publications
A new sodium dispersion reagent has been evaluated for the reduction of esters. Na-D15, a sodium dispersion with sodium particle size of 5–15 μm, is a nonpyrophoric reagent that can …
Number of citations: 36 pubs.acs.org

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